molecular formula C21H19ClN6O2 B2832051 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-13-3

5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2832051
CAS RN: 1115896-13-3
M. Wt: 422.87
InChI Key: ZYXUHOQDZRZAKP-UHFFFAOYSA-N
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Description

5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Triazole derivatives, including compounds similar to 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized through various chemical reactions. For instance, a study details the synthesis of novel 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones and primary amines. This process led to the creation of compounds with antimicrobial activities, indicating the potential of triazole derivatives in biologically active compound development (Bektaş et al., 2007).

Biomedical Applications

Triazole derivatives are explored for their potential in creating biologically active compounds and peptidomimetics. For example, a protocol based on ruthenium-catalyzed cycloaddition was developed to produce a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which is useful for synthesizing triazole-containing dipeptides and inhibitors for biological applications (Ferrini et al., 2015).

Chemical Modifications and Derivatives

Chemical modifications of triazole compounds further enhance their applicability in various fields. For instance, the synthesis of 4-amino-1,2,3-triazole derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis and potential applications in medicinal chemistry and materials science (Albert & Taguchi, 1973).

Antioxidant and Antimicrobial Properties

The antioxidant and antimicrobial properties of certain triazole derivatives have been investigated, revealing their potential in therapeutic and protective applications. Research into the synthesis and biological evaluation of triazole derivatives highlights their significant bioactivity, opening avenues for their use in pharmaceutical and healthcare industries (Bekircan et al., 2008).

properties

IUPAC Name

5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-12-6-3-4-9-16(12)24-20(29)18-19(23)28(27-26-18)11-17-13(2)30-21(25-17)14-7-5-8-15(22)10-14/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXUHOQDZRZAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

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